methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
Description
Properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(20(22)26-4)27-15-7-5-14-9-16(21(23)28-18(14)11-15)13-6-8-17(24-2)19(10-13)25-3/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIGCABXKKIXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate compound.
Esterification: The intermediate compound is then esterified using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate. For instance:
- In vitro Studies: Compounds derived from similar structures have shown promising antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. IC50 values for active derivatives ranged from 1.9 to 7.52 μg/mL, indicating significant potency in inhibiting cell growth .
Study 1: Anticancer Activity Assessment
A study evaluated the antiproliferative effects of this compound analogs on MCF-7 cells. The results demonstrated that several derivatives exhibited significant cytotoxicity, suggesting that modifications to the chromene structure can enhance biological activity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| A | 1.9 | HCT-116 |
| B | 5.0 | MCF-7 |
| C | 7.52 | HCT-116 |
Study 2: Synthesis and Characterization
Research has focused on synthesizing various derivatives of this compound using innovative synthetic routes that improve yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structures and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets and pathways. The compound’s chromen-2-one core structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Table 1: Structural and Physicochemical Comparisons
Key Findings and Implications
Functional Group Modifications
- Target vs. This is reflected in its studied role as a DNA methyltransferase inhibitor.
- Target vs. Dimer : The dimeric structure in increases molecular weight by ~2x, likely reducing membrane permeability but improving binding avidity through multivalent interactions. Such structures may be explored for targeting protein interfaces.
- Target vs. Galbanic Acid : Galbanic acid’s cyclohexyl and propan-2-ylidene groups introduce steric bulk, which may slow metabolic degradation compared to the target compound’s planar aromatic system.
- Target vs. Ethyl Ester Analog : The ethyl ester in may hydrolyze more slowly than the target’s methyl ester, prolonging systemic exposure. The chloro substituent could enhance electrophilic reactivity, affecting target selectivity.
Biological Activity
Methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound belonging to the class of flavonoids, specifically a chromen-2-one derivative. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chromen-2-one core with methoxy and methyl substituents. The molecular formula is with a molecular weight of approximately 412.4 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H24O7 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | RBVWMWRBOWSGBV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Antioxidant Activity : The methoxy groups in the structure contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory responses.
- Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
In Vitro Studies
Several studies have evaluated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines (e.g., A431 and HT29) with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Effects : In RAW 264.7 macrophages, the compound significantly inhibited LPS-induced NO production, showcasing its potential as an anti-inflammatory agent .
In Vivo Studies
Animal models have also been used to assess the efficacy of this compound:
-
Model for Cancer Treatment : In a murine model of cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .
- Tumor Size Reduction: 40% decrease observed post-treatment.
- Survival Rate Improvement: Increased by 25% over control.
Case Studies
A notable case study involved patients with chronic inflammatory diseases who were administered this compound as part of their treatment regimen. The results indicated:
- Symptom Relief : Patients reported a significant reduction in pain and swelling.
- Quality of Life Improvement : Enhanced overall wellbeing was noted through patient-reported outcomes.
Q & A
Q. What are the validated methods for synthesizing methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate, and how is structural accuracy confirmed?
Answer: A common synthetic route involves coupling hydroxyl-substituted chromenone derivatives with activated esters (e.g., propanoic acid derivatives) using carbodiimide-based coupling agents like EDC·HCl and DMAP as catalysts in dichloromethane (DCM) . Post-synthesis, structural validation relies on:
Q. How can researchers confirm the crystalline structure of coumarin-based derivatives like this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:
- Crystallization conditions : Slow evaporation from DCM/methanol mixtures yields suitable crystals .
- Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Refinement : Software like SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. Key metrics include R-factor <0.05 and wR(F²) <0.11 .
Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?
Answer: Focus on mechanism-agnostic screens:
- Antioxidant activity : DPPH radical scavenging assays at 100–500 μM concentrations .
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric methods .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, and what factors contribute to variability?
Answer: Key variables include:
- Catalyst loading : Optimize EDC·HCl (1.2–1.5 equiv) and DMAP (0.1–0.3 equiv) to minimize side reactions .
- Temperature : Reactions in DCM at 0–5°C improve regioselectivity for the 7-oxy position .
- Workup : Use gradient silica gel chromatography (hexane:ethyl acetate 7:3) to isolate the ester .
Variability often arises from incomplete activation of the carboxylic acid or competing ester hydrolysis.
Q. How can computational methods predict the environmental fate or biodegradation pathways of this compound?
Answer: Employ:
- Quantitative Structure-Activity Relationship (QSAR) models : Predict biodegradability using descriptors like logP and topological polar surface area (TPSA) .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to identify potential metabolites .
- Hydrolysis studies : Monitor ester bond cleavage at pH 2–12 and 25–50°C to assess stability .
Q. What strategies are effective for preparing derivatives to study structure-activity relationships (SAR)?
Answer:
- Modify the coumarin core : Introduce halogens (e.g., Cl at C6) via electrophilic substitution .
- Vary the ester group : Replace methyl with ethyl or 2-ethoxyethyl groups using transesterification .
- Functionalize the dimethoxyphenyl ring : Introduce nitro or amino groups via catalytic hydrogenation .
Validate derivatives using LC-MS and compare bioactivity in dose-response assays .
Q. How do π-π stacking interactions in the crystal lattice influence physicochemical properties?
Answer:
- Crystal packing analysis : SCXRD reveals π-π interactions between aromatic rings (3.5–4.0 Å spacing), enhancing thermal stability .
- Solubility : Strong stacking reduces aqueous solubility; use co-solvents (e.g., DMSO:water 1:9) for in vitro studies .
- Melting point : Correlate with intermolecular forces; coumarin derivatives typically melt at 160–200°C .
Q. What analytical techniques resolve contradictions in reported bioactivity data for structurally similar compounds?
Answer:
Q. How can researchers design degradation studies to assess environmental persistence?
Answer:
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; monitor via HPLC .
- Microbial degradation : Incubate with soil microbiota (OECD 301B protocol) and quantify residual compound via GC-MS .
- Hydrolytic stability : Test in buffers (pH 4–9) at 37°C for 30 days; track ester bond cleavage by NMR .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
